molecular formula C17H33ClN2O6S B601511 (2R)-4-ethyl-N-[2-hydroxy-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide;hydrochloride CAS No. 11021-35-5

(2R)-4-ethyl-N-[2-hydroxy-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide;hydrochloride

Cat. No. B601511
CAS RN: 11021-35-5
M. Wt: 428.97
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lincomycin B Hydrochloride is a Lincomycin analog.

Scientific Research Applications

Chemical Synthesis and Transformations

  • The compound has been used in studies involving chemical synthesis and transformations. For instance, Valiullina et al. (2020) explored the ring opening in carbapenem-derived p-nitrobenzyl esters, which is related to the formation of enantiomerically pure pyrrolidine derivatives, a category to which our compound belongs (Valiullina et al., 2020).

Pharmacological Profiles

  • The pharmacological profile of related pyrrolidine derivatives has been explored in depth. For example, Ogawa et al. (2002) examined a novel 5-HT2A receptor antagonist with a pyrrolidine structure, highlighting the potential of such compounds in pharmacological applications (Ogawa et al., 2002).

Antibacterial Activity

  • Pyrrolidine derivatives have been studied for their antibacterial properties. Egawa et al. (1984) synthesized and evaluated the antibacterial activity of various pyrrolidine analogues, indicating the potential application of our compound in antibacterial research (Egawa et al., 1984).

Antioxidant Properties

  • In the context of antioxidants, research by Yao Xing-sheng (2007) on 2-ethyl-6-methyl-3-hydroxypyridine, a compound structurally related to pyrrolidines, suggests possible antioxidant applications for our compound (Yao Xing-sheng, 2007).

Receptor Antagonism

  • The compound's structure is related to receptor antagonists. Yanagi et al. (1999) synthesized optical isomers of a pyrrolidine benzamide derivative with significant affinity for 5-HT4 receptors, indicating potential receptor antagonism applications for our compound (Yanagi et al., 1999).

Drug Metabolism Studies

  • Compounds with a similar structure have been used in drug metabolism studies. Zmijewski et al. (2006) demonstrated the application of microbial-based biocatalytic systems to produce mammalian metabolites of a biaryl-bis-sulfonamide compound, highlighting the potential for similar applications in studying the metabolism of our compound (Zmijewski et al., 2006).

properties

IUPAC Name

(2R)-4-ethyl-N-[2-hydroxy-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N2O6S.ClH/c1-5-9-6-10(19(3)7-9)16(24)18-11(8(2)20)15-13(22)12(21)14(23)17(25-15)26-4;/h8-15,17,20-23H,5-7H2,1-4H3,(H,18,24);1H/t8?,9?,10-,11?,12-,13-,14?,15?,17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUWHIXJDICIPX-OVKWTFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1C[C@@H](N(C1)C)C(=O)NC(C2[C@@H]([C@H](C([C@H](O2)SC)O)O)O)C(C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33ClN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857931
Record name Methyl 6,8-dideoxy-6-[(4-ethyl-1-methyl-D-prolyl)amino]-1-thio-beta-L-threo-octopyranoside--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lincomycin B Hydrochloride

CAS RN

11021-35-5
Record name Methyl 6,8-dideoxy-6-[(4-ethyl-1-methyl-D-prolyl)amino]-1-thio-beta-L-threo-octopyranoside--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-4-ethyl-N-[2-hydroxy-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide;hydrochloride
Reactant of Route 2
Reactant of Route 2
(2R)-4-ethyl-N-[2-hydroxy-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide;hydrochloride
Reactant of Route 3
(2R)-4-ethyl-N-[2-hydroxy-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide;hydrochloride
Reactant of Route 4
(2R)-4-ethyl-N-[2-hydroxy-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide;hydrochloride
Reactant of Route 5
(2R)-4-ethyl-N-[2-hydroxy-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide;hydrochloride
Reactant of Route 6
(2R)-4-ethyl-N-[2-hydroxy-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.